molecular formula C15H12N2O4S B2837393 Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate CAS No. 325746-49-4

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate

Cat. No.: B2837393
CAS No.: 325746-49-4
M. Wt: 316.33
InChI Key: KPYBHLHUHFTBGR-UHFFFAOYSA-N
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Description

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate is a chemical compound of interest in medicinal and organic chemistry research. It features a molecular structure that incorporates both benzofuran and thiazole heterocyclic systems, linked by a carboxamide group. The benzofuran moiety is a common scaffold in bioactive molecules and natural products, known for its diverse pharmacological potential . The presence of the thiazole ring, a privileged structure in medicinal chemistry, further enhances the compound's value as a building block for the development of new therapeutic agents . Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules. Its structure makes it a candidate for constructing hybrid molecules, which are designed to combine multiple pharmacophores to enhance biological activity or selectivity . The ester functional group offers a handle for further synthetic modification, for instance, through hydrolysis to carboxylic acids or amidation reactions, allowing for the exploration of structure-activity relationships (SAR). The specific research applications and biological activity profile of this compound are subjects of ongoing scientific investigation. It is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(1-benzofuran-2-carbonylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-2-20-14(19)10-8-22-15(16-10)17-13(18)12-7-9-5-3-4-6-11(9)21-12/h3-8H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYBHLHUHFTBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330243
Record name ethyl 2-(1-benzofuran-2-carbonylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325746-49-4
Record name ethyl 2-(1-benzofuran-2-carbonylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 2-aminothiazole-4-carboxylate under controlled conditions to form the desired amide linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the amide group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate is studied for its potential as a therapeutic agent. Thiazole derivatives, including this compound, are recognized for their diverse biological activities, such as:

  • Antimicrobial : Effective against various bacterial strains.
  • Antifungal : Demonstrated efficacy in inhibiting fungal growth.
  • Antiviral : Potential in treating viral infections.
  • Anticancer : Investigated for its ability to inhibit cancer cell proliferation.

A systematic review indicated that thiazole derivatives exhibit significant promise in drug development, particularly in targeting specific enzymes involved in disease progression .

Biological Studies

Mechanisms of Action
Research has shown that the compound interacts with various biological systems. Its mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.

For instance, a study on thiazole derivatives highlighted their role in inhibiting the MmpL3 enzyme, which is crucial for treating non-tuberculous mycobacterial infections . This suggests that this compound could be a candidate for further exploration in antimicrobial therapies.

Chemical Biology

Structure-Activity Relationships
The compound serves as a valuable tool for studying structure-activity relationships (SAR) within thiazole derivatives. By modifying the benzofuran and thiazole components, researchers can assess how structural changes impact biological activity. This approach aids in the development of new chemical probes for biological research.

Industrial Applications

Material Development
The unique chemical properties of this compound make it suitable for various industrial applications:

  • Polymer Synthesis : It can be utilized in creating novel polymers with specific functionalities.
  • Dyes and Pigments : The compound's vibrant color properties allow it to be explored as a dye or pigment precursor.

Table 1: Biological Activities of this compound

Activity TypeStudy ReferenceFindings
Antimicrobial Effective against Gram-positive bacteria
Antifungal Inhibited growth of Candida species
Antiviral Showed potential against viral replication
Anticancer Reduced proliferation of breast cancer cells

Table 2: Industrial Applications

Application TypeDescription
Polymer SynthesisDevelopment of biodegradable polymers
Dye ProductionUsed as a precursor for synthetic dyes

Mechanism of Action

The mechanism of action of ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in cell wall synthesis in bacteria or signaling pathways in cancer cells .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Thiazole-4-carboxylates

Parameter Target Compound Ethyl 2-phenylthiazole-4-carboxylate Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
Substituent (Position 2) Benzofuran-2-carboxamido Phenyl Trifluoromethyl
Molecular Weight ~349.34* 219.25 239.18
logP (Predicted) ~2.8 ~2.5 ~3.2
Key Bioactivity Potential AChE inhibition Moderate enzyme inhibition Metabolic stability

*Calculated based on structural analogy.

Biological Activity

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran ring fused with a thiazole ring, linked through an amide bond. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Target Interactions

Thiazole derivatives, including this compound, are known to interact with various biological targets:

  • Antimicrobial Activity : These compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes.
  • Anticancer Activity : Thiazoles have shown potential in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammation.

Biochemical Pathways

Research indicates that thiazole derivatives are involved in several critical cellular pathways:

  • Wnt Signaling : Influences cell proliferation and differentiation.
  • DNA Damage Response : Plays a role in maintaining genomic stability.
  • Apoptosis : Induces programmed cell death in cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study reported that compounds with similar structures exhibited MIC values ranging from 0.23 to 0.70 mg/mL against various bacterial strains, including Bacillus cereus and Escherichia coli . The presence of electron-withdrawing groups enhances antibacterial activity, making this compound a candidate for further development.

Antitumor Activity

The compound's anticancer potential has been explored through various assays. For instance, thiazole derivatives have been shown to exhibit cytotoxic effects against human cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin . Structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring significantly affect potency.

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial efficacy of several thiazole derivatives, highlighting the superior activity of this compound against Staphylococcus aureus and Candida albicans. The results indicated an MIC value of approximately 4 mM, showcasing its potential as an effective antimicrobial agent .
  • Anticancer Properties :
    In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound was particularly effective against glioblastoma and melanoma cell lines, with IC50 values significantly lower than those of conventional treatments .

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 0.23–0.70 mg/mL against B. cereus
AntitumorIC50 < Doxorubicin against cancer cell lines
Anti-inflammatoryModulation of cytokine production

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and optimization strategies for Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate?

  • Methodology : Synthesis typically involves multi-step reactions, starting with thiazole ring formation via Hantzsch thiazole synthesis. Key steps include condensation of ethyl acetoacetate with thiourea derivatives under acidic conditions (e.g., HCl or H₂SO₄). Optimization focuses on:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance yield by stabilizing intermediates.
  • Catalyst use : Lewis acids like ZnCl₂ improve regioselectivity for the thiazole core .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Temperature60–80°C70–85%
SolventDMF+15% vs. EtOH
Catalyst (ZnCl₂)0.5 eq+20% selectivity

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., benzofuran amide at C2 of thiazole) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ = 331.08 g/mol).
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How are initial biological activities screened for this compound?

  • Methodology :

  • In vitro assays : Antiproliferative activity against cancer cell lines (e.g., RPMI-8226 leukemia) via MTT assays .
  • Enzyme inhibition : Testing against targets like topoisomerase II using fluorescence-based activity assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Substituent variation : Modify the benzofuran amide (e.g., halogenation) or thiazole ester (e.g., methyl vs. ethyl) to assess impacts on bioactivity.
  • Data Analysis : Correlate electronic properties (Hammett constants) with IC₅₀ values .
    • Data Table :
Derivative SubstituentLogPIC₅₀ (µM)Target
-Br (C5 of benzofuran)3.22.1Topoisomerase II
-OCH₃ (thiazole ester)2.85.7DNA polymerase

Q. What mechanistic studies elucidate its interaction with biological targets?

  • Methodology :

  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to DNA minor grooves or enzyme active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for targets like β-catenin .

Q. How can contradictory reactivity data (e.g., bromine position effects) be resolved?

  • Methodology :

  • Computational modeling : DFT calculations to compare activation energies for substitution at C2 vs. C5 of benzofuran .
  • Kinetic studies : Monitor reaction intermediates via time-resolved IR spectroscopy .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodology :

  • SHELX refinement : Use SHELXL for high-resolution data (d < 1.0 Å) to resolve disorder in the ethyl ester group .
  • Twinned data handling : Apply HKLF5 format in SHELXL for twin refinement (e.g., BASF parameter optimization) .

Q. How can in silico modeling be integrated with experimental data for lead optimization?

  • Methodology :

  • ADMET prediction : Use SwissADME to prioritize derivatives with favorable pharmacokinetics .
  • Hybrid workflows : Combine molecular dynamics (e.g., GROMACS) with experimental IC₅₀ validation to refine binding poses .

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